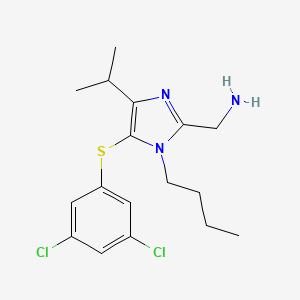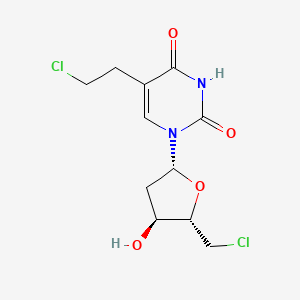
5-(2-Chloro-ethyl)-1-(5-chloromethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-ethyl)-1-(5-chloromethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloroethyl and chloromethyl groups, as well as a tetrahydrofuran ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-ethyl)-1-(5-chloromethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.
Introduction of Chloroethyl and Chloromethyl Groups: The chloroethyl and chloromethyl groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be formed through an intramolecular cyclization reaction, often catalyzed by a Lewis acid.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation of the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-ethyl)-1-(5-chloromethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl group.
Reduction: The chloroethyl and chloromethyl groups can be reduced to form ethyl and methyl groups, respectively.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of ethyl and methyl derivatives.
Substitution: Formation of amino or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the pyrimidine ring suggests possible interactions with nucleic acids, making it a candidate for research in the field of medicinal chemistry.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The chloroethyl and chloromethyl groups are known to impart cytotoxic properties, which could be useful in the development of anticancer agents.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-ethyl)-1-(5-chloromethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione is not well-documented. based on its structure, it is likely to interact with biological macromolecules, such as DNA or proteins, through covalent bonding or non-covalent interactions. The chloroethyl and chloromethyl groups may form covalent bonds with nucleophilic sites on these macromolecules, leading to potential cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chloroethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Similar structure but lacks the tetrahydrofuran ring.
5-(2-Chloroethyl)-1H-pyrimidine-2,4-dione: Similar structure but lacks the chloromethyl and hydroxyl groups.
1-(5-Chloromethyl-4-hydroxy-tetrahydrofuran-2-yl)-1H-pyrimidine-2,4-dione: Similar structure but lacks the chloroethyl group.
Uniqueness
The uniqueness of 5-(2-Chloro-ethyl)-1-(5-chloromethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione lies in its combination of functional groups and ring structures. This combination imparts unique chemical properties, such as reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
97975-02-5 |
|---|---|
Molecular Formula |
C11H14Cl2N2O4 |
Molecular Weight |
309.14 g/mol |
IUPAC Name |
5-(2-chloroethyl)-1-[(2R,4S,5S)-5-(chloromethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14Cl2N2O4/c12-2-1-6-5-15(11(18)14-10(6)17)9-3-7(16)8(4-13)19-9/h5,7-9,16H,1-4H2,(H,14,17,18)/t7-,8+,9+/m0/s1 |
InChI Key |
UZZUOHQKNROJAN-DJLDLDEBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCl)CCl)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCl)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




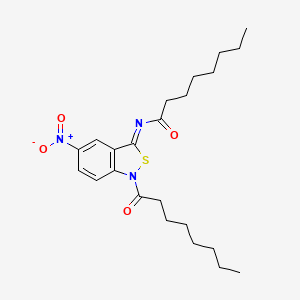
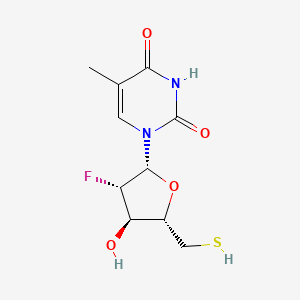
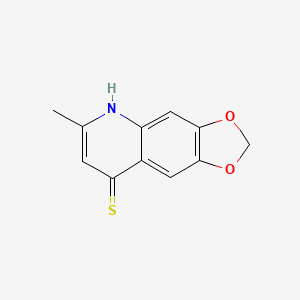

![5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12691941.png)
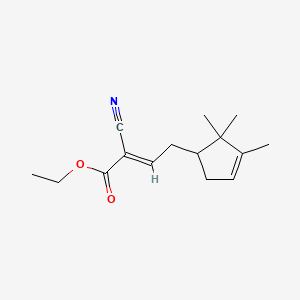

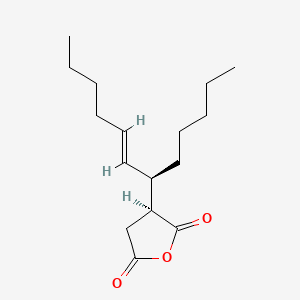

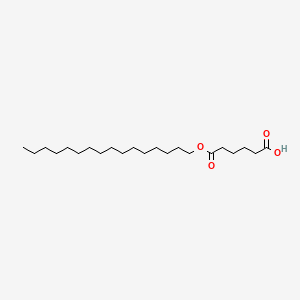
![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12691972.png)
